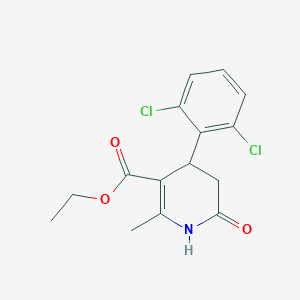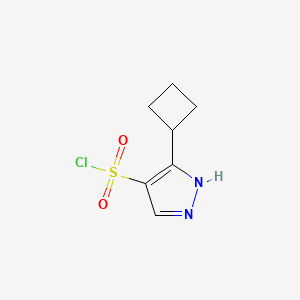
(2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid” is a chemical compound with the empirical formula C10H5Cl2NO2 and a molecular weight of 242.06 . It is provided in solid form .
Molecular Structure Analysis
The SMILES string of this compound isN#C/C(C(O)=O)=C/C1=CC=C(C(Cl)=C1)Cl . This indicates that the molecule contains a cyano group (-C≡N), an acrylic acid group (-CH=CHCOOH), and a 3,4-dichlorophenyl group (a phenyl ring with chlorine atoms at the 3rd and 4th positions).
Aplicaciones Científicas De Investigación
Optoelectronic Properties and Dye-Sensitized Solar Cells (DSSCs)
(2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid and its derivatives have been studied extensively for their optoelectronic properties, making them valuable for applications in dye-sensitized solar cells (DSSCs) and as nonlinear optical materials. Research on similar molecules has shown their potential due to favorable structural, optoelectronic, and thermodynamic properties, such as high dipole moments, polarizability, and hyperpolarizability, along with suitable HOMO and LUMO energy levels which are critical for efficient light harvesting in DSSCs. For instance, studies have demonstrated the efficiency of novel organic sensitizers, based on similar cyanoacrylic acid structures, in achieving unprecedented incident photon to current conversion efficiency (IPCE) and overall conversion efficiency in DSSCs through the engineering of donor, electron-conducting, and anchoring groups at the molecular level (Fonkem et al., 2019); (Sanghoon Kim et al., 2006).
Molecular Engineering for Enhanced Photovoltaic Performance
Further advancements in molecular engineering of organic sensitizers, including variations of (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid, have led to the synthesis of compounds that exhibit high efficiency in DSSCs. The incorporation of different π-conjugated bridges and electron-donating groups into the molecular structure of these sensitizers has shown to significantly impact their photovoltaic performances. By manipulating the structure of these organic dyes, researchers have achieved enhanced spectral response and photovoltaic performance, indicating the critical role of the cyanoacrylic acid moiety in facilitating efficient electron injection and charge transfer processes in DSSCs (Qing Wang et al., 2005); (Akhil Gupta et al., 2014).
Structural Analysis and Crystallography
The structural analysis and crystallography of compounds similar to (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid have contributed to a deeper understanding of their molecular configurations and potential interactions in solid-state forms. Studies exploring the crystallographic asymmetric units of related compounds have shed light on the diverse hydrogen-bond motifs and π-π interactions, which are essential for designing materials with desired properties for applications in optoelectronics and photovoltaics (Rajnikant et al., 2012).
Propiedades
IUPAC Name |
(Z)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-8-2-1-6(4-9(8)12)3-7(5-13)10(14)15/h1-4H,(H,14,15)/b7-3- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHQQDWZQKQXQE-CLTKARDFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C#N)C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C(/C#N)\C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(o-tolyl)acetamide](/img/structure/B2659033.png)
![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2659034.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,2-dimethylpropanamide](/img/structure/B2659035.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2659039.png)
![4-Hydroxy-3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydroquinolin-2-one](/img/structure/B2659041.png)
![2-[(6-Methylpyrazin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2659042.png)
![N-[1-(2-Chloropropanoyl)pyrrolidin-3-yl]-N-[(5-propan-2-yl-1,3-oxazol-2-yl)methyl]acetamide](/img/structure/B2659044.png)
![(Z)-4-benzyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2659046.png)

![Methyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2659049.png)
![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2659050.png)
![N-(2,5-dimethoxyphenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2659051.png)
![5-[(4-Fluorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2659052.png)